Ethyl 4-(thiophen-3-yl)butanoate
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Overview
Description
Ethyl 4-(thiophen-3-yl)butanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(thiophen-3-yl)butanoate typically involves the esterification of 4-(thiophen-3-yl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(thiophen-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(thiophen-3-yl)butanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Ethyl 4-(thiophen-3-yl)butanoate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, thiophene derivatives are known for their pharmacological properties. This compound can be used as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: This compound is also utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 4-(thiophen-3-yl)butanoate in biological systems involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active thiophene-containing moiety, which can then interact with cellular targets.
Comparison with Similar Compounds
Ethyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring attached at the 2-position.
Methyl 4-(thiophen-3-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring and the length of its carbon chain. These structural features influence its reactivity and the types of interactions it can engage in, making it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 4-(thiophen-3-yl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in drug development, supported by various studies and data.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C10H12O2S and a molecular weight of approximately 212.27 g/mol. The compound features a thiophenyl group, which is known to enhance its biological activity due to the unique electronic properties imparted by the sulfur atom in the thiophene ring.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Thienyl compounds, including this one, have been recognized for their potential as effective antimicrobial agents against various bacterial strains. Studies have shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound may share similar mechanisms of action.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests potential applications in treating conditions characterized by inflammation.
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
- Modulation of Cell Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
- Interaction with Cell Membranes : The thienyl moiety may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Applications in Drug Development
Given its promising biological activities, this compound could be explored further for:
- Antimicrobial Agents : As a lead compound for developing new antibiotics, particularly against resistant strains.
- Anti-inflammatory Drugs : For conditions like arthritis or chronic inflammatory diseases.
Properties
CAS No. |
26420-07-5 |
---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
ethyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H14O2S/c1-2-12-10(11)5-3-4-9-6-7-13-8-9/h6-8H,2-5H2,1H3 |
InChI Key |
QBTYPRSJJIFNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CSC=C1 |
Origin of Product |
United States |
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